Mitopodozide

Description

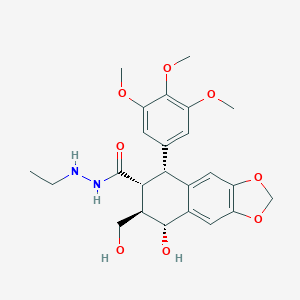

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,6R,7R,8R)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTIBDHUFVHUJK-NZYDNVMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNNC(=O)[C@H]1[C@@H]([C@H](C2=CC3=C(C=C2[C@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021211 | |

| Record name | Mitopodozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-45-8 | |

| Record name | Mitopodozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitopodozide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOPODOZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitopodozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitopodozide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOPODOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QYI7Y8OBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution Within Medicinal Chemistry

Early Development and Classification within Podophyllotoxin (B1678966) Derivatives

Mitopodozide, chemically known as podophyllic acid 2-ethylhydrazide, emerged from the efforts to modify the podophyllotoxin structure to create less toxic and more effective anticancer agents. ebrary.netncats.io It is classified as an epipodophyllotoxin, a group of compounds derived from the epimer of podophyllotoxin. aacrjournals.org Unlike its more famous counterparts, etoposide (B1684455) and teniposide (B1684490), which are glycosidic derivatives, this compound is a hydrazide derivative of podophyllic acid. nih.govebrary.netchemicalbook.com This structural distinction places it in a unique subgroup of podophyllotoxin derivatives. Early research often referred to this compound by the name "Proresid." ncats.ionih.gov

The development of these derivatives aimed to overcome the limitations of podophyllotoxin, which, despite its significant antiviral and antitumor activities, exhibited considerable toxicity. scienceopen.com The work on this compound and other derivatives was part of a broader movement in medicinal chemistry to synthesize and evaluate new chemical entities based on natural product scaffolds.

Integration into Antineoplastic Agent Research History

This compound was investigated as a cytostatic drug, a substance that inhibits cell growth and division. nih.gov Its mechanism was identified as that of a mitotic poison, acting as a microtubulin antagonist, which disrupts the formation of the mitotic spindle necessary for cell division. ncats.iotargetmol.com This mode of action is comparable to other well-known mitotic inhibitors like colchicine. ncats.io

During the mid to late 20th century, this compound was included in various in vitro and in vivo studies to assess its antineoplastic activity against different tumor models. For instance, it was tested on animal-transplanted tumors, such as plasmacytoma and melanoma in hamsters, and Walker carcinosarcoma and adenocarcinoma in rats. nih.gov These studies often compared its efficacy to other established chemotherapeutic agents of the time, including triaziquone, actinomycin (B1170597) D, bleomycin, and adriamycin hydrochloride. nih.gov Research also explored its effects on virus-induced sarcomas. sav.sk

However, its application as an anticancer agent in clinical settings remained limited. ncats.io Some research indicated that its anti-tumor effect was not as pronounced as other cytostatics, which led to a decline in its use for this purpose. ncats.io Interestingly, this compound also found some use as a disease-modifying antirheumatic drug (DMARD). ncats.io

Interactive Data Table: Investigational Profile of this compound

| Feature | Description | Source(s) |

| Chemical Name | Podophyllic acid 2-ethylhydrazide | chemicalbook.comscispace.com |

| Synonyms | This compound, Proresid, SPI-77, NSC-72274 | ncats.iogoogle.com |

| Classification | Epipodophyllotoxin, Mitotic Poison, Microtubulin Antagonist | ncats.ioaacrjournals.orgtargetmol.com |

| Primary Mechanism | Inhibition of mitosis | nih.gov |

| Investigational Use | Antineoplastic, Disease-Modifying Antirheumatic Drug | ncats.ionih.gov |

| Reported In Vitro Models | Plasmacytoma, Melanoma, Walker Carcinosarcoma, Adenocarcinoma | nih.gov |

Synthetic Methodologies and Chemical Modifications of Mitopodozide

Strategies for Mitopodozide Synthesis

The synthesis of this compound is a multi-step process that begins with podophyllinic acid hydrazide, a derivative of podophyllotoxin (B1678966). The established synthetic route involves two primary transformations: the formation of an intermediate through condensation and a subsequent reduction to yield the final product.

The process commences with the reaction of podophyllinic acid hydrazide with acetaldehyde (B116499) in a methanol (B129727) solvent. Current time information in Bangalore, IN. This reaction is heated to approximately 40°C, leading to a condensation reaction that forms podophyllinic acid ethylidene hydrazide. This intermediate crystallizes from the solution upon cooling and can be isolated through filtration. Current time information in Bangalore, IN.

The second crucial step is the hydrogenation of the podophyllinic acid ethylidene hydrazide. This reduction is carried out using a Raney nickel catalyst in an ethanol (B145695) solution at room temperature and under normal atmospheric pressure. Current time information in Bangalore, IN. Raney nickel is a versatile, fine-grained solid nickel catalyst widely used in organic synthesis for the hydrogenation of various functional groups, including the carbon-nitrogen double bond present in the ethylidene hydrazide intermediate. preciouscatalyst.comwikipedia.org The hydrogenation process continues until the calculated amount of hydrogen is consumed, which can take approximately 75 hours. Current time information in Bangalore, IN. Following the reaction, the catalyst is filtered off, and the product, 1-ethyl-2-podophyllinic acid hydrazide (this compound), is isolated from the chloroform-soluble fraction as an amorphous white powder. Current time information in Bangalore, IN.

Table 1: Reagents and Catalysts in this compound Synthesis

| Role | Compound Name | Details of Use |

| Starting Material | Podophyllinic acid hydrazide | The foundational molecule for the synthesis. Current time information in Bangalore, IN. |

| Reagent | Acetaldehyde | Reacts with the hydrazide to form the intermediate. Current time information in Bangalore, IN. |

| Catalyst | Raney nickel | Used for the hydrogenation of the intermediate. Current time information in Bangalore, IN.preciouscatalyst.com |

| Reagent | Hydrogen | The reducing agent in the hydrogenation step. Current time information in Bangalore, IN. |

| Solvent | Methanol | Used for the initial condensation reaction. Current time information in Bangalore, IN. |

| Solvent | Ethanol | Used for the hydrogenation step. Current time information in Bangalore, IN. |

Approaches to Derivatization and Analog Generation

Chemical modification of this compound is primarily approached through its identity as a podophyllotoxin derivative. nih.gov The majority of structural activity relationship (SAR) studies have been conducted by modifying the parent podophyllotoxin structure rather than through extensive de novo synthesis, owing to its complex stereochemistry. researchgate.net These strategies provide a framework for generating analogs and derivatives of this compound.

A principal strategy for creating analogs involves the modification of the hydrazide moiety. This compound is specifically the ethylhydrazide derivative. Research into other podophyllotoxin hydrazide derivatives has shown that varying the substituent on the hydrazine (B178648) group, such as replacing the ethyl group with cyclohexyl or benzyl (B1604629) moieties, can be achieved. mdpi.com This suggests a direct pathway for generating a library of this compound analogs by reacting podophyllinic acid hydrazide with different aldehydes or ketones, followed by reduction.

Further derivatization can be inferred from the extensive work on the podophyllotoxin skeleton. Key strategies include:

Aza-Podophyllotoxins : This involves the insertion of nitrogen atoms into the core podophyllotoxin skeleton to create analogs like 2-aza-podophyllotoxins and 4-aza-podophyllotoxins. mdpi.comresearchgate.net

Heterocyclic Substitution : Another approach involves attaching various heterocyclic rings to different positions of the podophyllotoxin structure, such as at the C-7 position. chim.it

Salt Formation : A straightforward chemical modification involves the formation of salts of this compound, a possibility noted in chemical literature. investgo.cn

These derivatization strategies, while often applied to the parent lignan, highlight potential sites on the this compound molecule for chemical modification to generate novel analogs for further investigation.

Molecular and Cellular Mechanisms of Mitopodozide Action

Targeting of Key Cellular Pathways

Mitopodozide's influence on cellular function is multifaceted, beginning with its interaction with critical enzymes and regulatory proteins that govern DNA topology and gene expression.

Interference with DNA Topoisomerase Activity

This compound is recognized as an inhibitor of DNA topoisomerases, enzymes crucial for managing the topological state of DNA. frontiersin.orggoogle.com DNA topoisomerases resolve supercoils and tangles in the DNA helix that arise during replication and transcription. callutheran.edu Type I topoisomerases create transient single-strand breaks, while Type II topoisomerases, like DNA gyrase, introduce double-strand breaks to pass another segment of DNA through, thereby altering the linking number. callutheran.eduwikipedia.org By inhibiting these enzymes, this compound can lead to the accumulation of DNA strand breaks, which stalls replication forks and can trigger cell death pathways. frontiersin.org Specifically, some epipodophyllotoxins function as topoisomerase poisons, trapping the enzyme in a transient state of the catalytic cycle and preventing the re-ligation of the DNA break. wikipedia.org

Modulation of Gene Transcription and Expression Regulation

This compound also significantly impacts the intricate machinery of gene transcription. This regulation is achieved through its influence on the expression of specific genes and the recruitment and activity of various transcription factors.

Impact on Matrix Metalloproteinase 9 (MMP-9) Gene Transcription

Research has demonstrated a link between this compound and the regulation of Matrix Metalloproteinase 9 (MMP-9) gene transcription. nih.gov MMP-9 is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix proteins, such as collagen and elastin. mdpi.comatlasgeneticsoncology.org The expression of the MMP9 gene is a complex process regulated by a variety of signaling pathways and transcription factors. nih.govmdpi.com The activation of MMP9 gene transcription involves the coordinated recruitment of activators and chromatin remodeling complexes to the gene's promoter region. nih.gov Studies have shown that the viral transactivator protein Tax from the Human T-cell leukemia virus type I (HTLV-I) can activate the MMP-9 promoter, leading to increased expression of MMP-9. nih.gov This activation is mediated primarily through the transcription factors NF-kappaB and Sp1. nih.gov Given this compound's role in modulating transcription, it is implicated in the complex regulatory network of MMP-9 expression. nih.gov

Influence on Growth Hormone Receptor (GHR) Expression via Sp1 and Sp3 Binding

The expression of the Growth Hormone Receptor (GHR) is, in part, regulated by the transcription factors Sp1 and Sp3. nih.govnih.gov Studies have shown that inflammatory mediators can suppress GHR expression by inhibiting the binding of Sp1 and Sp3 to the GHR promoter. nih.govnih.gov Specifically, Tumor Necrosis Factor-alpha (TNF-α) has been found to reduce the binding of Sp1 and Sp3 to a cis element in the GHR promoter, consequently downregulating GHR promoter activity. nih.gov This mechanism highlights the critical role of Sp1 and Sp3 in maintaining GHR expression. While direct studies on this compound's effect on this specific interaction are not detailed in the provided results, its known influence on Sp1 recruitment suggests a potential for indirect modulation. nih.gov

Regulation of Transcription Factor Recruitment (e.g., Sp1, TBP, TFIIB, Cdk7)

This compound is involved in the broader regulation of transcription factor recruitment, a fundamental step in gene expression. nih.gov The assembly of the preinitiation complex (PIC) at a gene promoter is a highly orchestrated process involving numerous general transcription factors. d-nb.info For instance, the recruitment of the promoter-proximal activator Sp1, TATA-box Binding Protein (TBP), Transcription Factor II B (TFIIB), and Cyclin-dependent kinase 7 (Cdk7) can be enhanced during transcriptional activation. nih.gov Sp1, in particular, has been shown to be essential for the looping of DNA to facilitate interactions between distant enhancer elements and the promoter, as well as for the recruitment of other basal transcription factors like TFIIB and Cdk7. nih.gov

Induction of Cellular Responses

The molecular interactions of this compound culminate in a range of cellular responses. The inhibition of topoisomerases and the disruption of transcription can lead to the induction of cellular immune responses. google.com.pg Furthermore, these actions can result in complex cellular outcomes, including resistance to chemotherapeutic agents. frontiersin.org The cellular response to such compounds is often intricate and involves an integrated network of signaling pathways. frontiersin.org

Mechanisms of Programmed Cell Death Induction

This compound is known to induce programmed cell death, or apoptosis. google.comfrontiersin.org The accumulation of significant DNA damage, as caused by topoisomerase II poisons, is a primary trigger for apoptosis. patsnap.compatsnap.com The mechanisms are complex and involve multiple signaling pathways, as detailed through studies of Teniposide (B1684490) and Etoposide (B1684455).

Apoptosis can be initiated through various pathways. Research on Teniposide demonstrates its ability to induce apoptosis in multiple cell types. iarc.fr The process can be dependent on the tumor suppressor protein p53, which, when activated by DNA damage, can halt the cell cycle or initiate apoptosis. patsnap.compatsnap.com Etoposide-induced apoptosis also follows this pattern, activating p53-dependent transcription of pro-apoptotic genes. patsnap.comnih.gov However, studies also show that apoptosis can occur independently of p53's transcriptional activity, pointing to direct mitochondrial pathways. oup.comnih.gov

The apoptotic cascade involves the activation of a family of cysteine proteases called caspases. Etoposide treatment has been shown to lead to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). oup.com The activation of these caspases leads to the systematic dismantling of the cell. The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, also plays a crucial role in this process. spandidos-publications.com For instance, the pro-apoptotic protein Bax can translocate to the mitochondria, triggering the release of cytochrome c, a key event in initiating the caspase cascade. nih.gov

In some cell types, Etoposide has been observed to induce a mixed mode of cell death, involving both apoptosis and autophagy. spandidos-publications.com

Table 2: Apoptosis Induction by this compound Analogues in Oral Squamous Cell Carcinoma (Tca8113 cells)

| Compound | Concentration | Incubation Time | Apoptotic Rate | Observed Cell Cycle Arrest |

|---|---|---|---|---|

| Teniposide (VM-26) | 0.15 mg/l | 72 hours | 17.38% | G2/M Phase (98.71% of cells) |

| Teniposide (VM-26) | 5.0 mg/l | 72 hours | 81.67% | S Phase |

Data sourced from a study on human tongue squamous cell carcinoma cells, indicating that the apoptotic pathway and cell cycle arrest phase can be concentration-dependent. nih.gov

Interactions with Subcellular Structures and Processes

Influence on Mitochondrial Dynamics and Metabolism

The interaction of podophyllotoxins with mitochondria is a critical aspect of their cytotoxic effects. High doses of Teniposide and Etoposide are known to disrupt the inner mitochondrial membrane potential. oup.com Mitochondria are central to cellular metabolism and play a key role in the intrinsic pathway of apoptosis. youtube.comnih.gov

Mitochondrial dynamics refers to the continuous processes of fusion and fission that mitochondria undergo to maintain their health and function. nih.govnih.gov Etoposide treatment has been shown to induce mitochondrial fragmentation, which is indicative of increased mitochondrial fission. researchgate.net This disruption of normal mitochondrial dynamics is a stress signal that can contribute to cell death.

Furthermore, these compounds directly impact mitochondrial metabolism. Etoposide can inhibit Complex I of the mitochondrial respiratory chain, leading to impaired oxygen consumption, electron leakage, and the generation of reactive oxygen species (ROS). d-nb.info The overproduction of ROS creates oxidative stress, which can damage cellular components, including the mitochondria themselves. d-nb.info

A key event in Etoposide-induced apoptosis is the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov This is often preceded by an increase in the expression of mitochondrial proteins like cytochrome c and an increase in mitochondrial biogenesis, potentially as an initial cellular defense mechanism. nih.govplos.orgaacrjournals.org The translocation of pro-apoptotic proteins like Bax to the mitochondria is a crucial step that permeabilizes the mitochondrial outer membrane, facilitating cytochrome c release. nih.gov Studies also indicate that Etoposide and Teniposide can directly interfere with mitochondrial topoisomerases. xiahepublishing.com

Table 3: Effects of Etoposide on Mitochondrial Functions

| Effect | Observation | Cell Type/Model | Reference |

|---|---|---|---|

| Mitochondrial Morphology | Increased mitochondrial fragmentation. | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | researchgate.net |

| Mitochondrial Respiration | Inhibition of respiratory chain Complex I; decreased oxygen consumption. | Neuroblastoma cells (TET21N) | d-nb.info |

| ROS Production | Increased production of reactive oxygen species. | hiPSC-CMs, Neuroblastoma cells | researchgate.netd-nb.info |

| Mitochondrial Biogenesis | ATM-dependent increase in mitochondrial mass and DNA content. | HeLa cells, mouse cortical neurons | plos.org |

| Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential. | hiPSC-CMs, primary cultured rat astrocytes | researchgate.netnih.gov |

| Cytochrome c Release | Translocation from mitochondria to cytosol, preceding cell death. | L929 fibroblasts | nih.gov |

Role in Purine and Pyrimidine Metabolism

Based on available scientific literature, there is currently no specific data detailing the direct role or interaction of this compound or its close analogues, Teniposide and Etoposide, with the metabolic pathways of purines and pyrimidines. These pathways are essential for the synthesis of DNA and RNA, and while the ultimate effect of these drugs is the damage to DNA, their primary mechanism is the inhibition of topoisomerase II, not direct interference with nucleotide synthesis.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Mitopodozide

Identification of Structural Determinants for Biological Activity

The biological activity of a chemical compound is intrinsically linked to its molecular structure. collaborativedrug.comresearchgate.net For a molecule to exert a specific biological effect, it must possess particular structural features and functional groups arranged in a precise three-dimensional orientation that allows it to interact with a biological target. researchgate.netmdpi.com The analysis of structure-activity relationships (SAR) is fundamental in medicinal chemistry for identifying these key determinants. collaborativedrug.com

In the case of Mitopodozide, which is classified as an epipodophyllotoxin, its core structure is the primary determinant of its activity. frontiersin.orgaacrjournals.org While specific mutagenesis studies on this compound's direct targets are not detailed in the available literature, general principles of SAR suggest that the lactone ring, the glycosidic linkage, and the substituted aromatic rings are critical for the activity of compounds in this class. The spatial arrangement of these features dictates the molecule's ability to bind to its target, which for many epipodophyllotoxins is the enzyme topoisomerase II.

The fundamental principle of SAR is that the biological effect of a substance is a function of its structural properties. mdpi.com Variations in these structural characteristics are directly responsible for changes in biological outcomes. mdpi.com

Table 1: General Structural Features and Their Importance in Biological Activity

| Structural Feature | General Importance in Biological Activity |

| Functional Groups | Determine the type of interaction with biological targets (e.g., hydrogen bonding, hydrophobic interactions). researchgate.net |

| Stereochemistry | The 3D arrangement of atoms is crucial for the specific fit into a target's binding site. researchgate.net |

| Electronic Distribution | The charge distribution across the molecule influences its binding affinity and reactivity. mdpi.com |

| Lipophilicity | Affects the compound's ability to cross cell membranes and reach its target. nih.gov |

Analysis of Substituent Effects on Efficacy and Selectivity

For this compound, specific research detailing the systematic variation of substituents and the corresponding impact on efficacy and selectivity is not extensively published. However, studies on related compounds and general principles of medicinal chemistry provide a framework for understanding these effects. For instance, modifying the substituents on the aromatic rings of similar compounds can affect their target-binding affinity and their spectrum of activity. jppres.com The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic system, which can, in turn, affect interactions with the target protein. jppres.com

The following table summarizes the general effects of substituents on molecular properties, which are applicable to the optimization of lead compounds like this compound.

Table 2: General Substituent Effects on Molecular Properties

| Substituent Type | Effect on Electronic Properties | Effect on Lipophilicity | Potential Impact on Efficacy/Selectivity |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease electron density of the aromatic ring. jppres.com | Can increase or decrease, depending on the group. | May alter binding interactions and metabolic stability. jppres.com |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase electron density of the aromatic ring. jppres.com | Generally increases lipophilicity. | Can enhance membrane permeability and binding affinity. jppres.com |

| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal, weak resonance donation. | Increases lipophilicity. | Can improve binding and pharmacokinetic properties. |

| Hydrophilic Groups (e.g., -OH, -NH2) | Can donate or withdraw electrons via resonance. | Decreases lipophilicity. | May improve solubility but can hinder cell penetration. |

Computational Modeling and Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorfrancis.comd-nb.infoprotoqsar.com These models are valuable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts. mdpi.comnih.gov

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their structure, and then using statistical methods to build a predictive model. mdpi.comprotoqsar.com Descriptors can range from simple properties like molecular weight to more complex 3D parameters derived from the compound's conformation. mdpi.com

While specific QSAR models developed exclusively for this compound are not publicly detailed, the methodology is widely applied to anticancer agents. d-nb.info For a compound like this compound, a QSAR study would typically involve a series of analogues with varying substituents. The model would then correlate descriptors representing their steric, electronic, and hydrophobic properties with their measured cytotoxic activity. mdpi.comnih.gov Such models can produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity, guiding the design of more potent derivatives. who.int

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular composition. mdpi.com |

| 2D Descriptors | Topological Indices, Connectivity Indices | Molecular branching and shape. mdpi.com |

| 3D Descriptors | Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA) | Three-dimensional shape and property distributions. who.int |

| Physicochemical Properties | LogP, pKa | Lipophilicity and ionization state. nih.gov |

The ultimate goal of QSAR studies is to rationally predict physicochemical properties and biological activity to understand the mechanisms of action and to reduce the need for extensive animal testing by saving on development costs. nih.gov

Pharmacophore Elucidation for this compound and its Class

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. researchgate.netresearchgate.net Pharmacophore modeling is a crucial component of drug design, used for virtual screening of compound libraries to identify new potential drugs. researchgate.netmdpi.com

The process of pharmacophore elucidation for a class of compounds like the epipodophyllotoxins, which includes this compound, involves identifying the common structural features shared by active molecules. researchgate.net This typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their specific 3D spatial arrangement. researchgate.netmdpi.com

For this compound and its relatives, a pharmacophore model would likely highlight the key interaction points that are essential for binding to topoisomerase II. This model would be derived from the structures of known active compounds or from the crystal structure of the target protein bound to a ligand. researchgate.netmdpi.com The resulting pharmacophore can then be used as a 3D query to search for other molecules that fit the model, potentially leading to the discovery of novel scaffolds with similar biological activity. researchgate.net

Table 4: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. researchgate.net |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. researchgate.net |

| Hydrophobic (HY) | A nonpolar region of the molecule that can engage in hydrophobic interactions. researchgate.net |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can participate in π-stacking interactions. researchgate.net |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. researchgate.net |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. researchgate.net |

The development of a robust pharmacophore model is a key step in understanding the molecular requirements for the biological activity of a compound class and in the rational design of new therapeutic agents. researchgate.netmdpi.com

Mitopodozide Analogues and Derivatives Research

Design and Synthesis of Novel Compounds Based on Mitopodozide Scaffold

The design and synthesis of novel compounds based on the podophyllotoxin (B1678966) scaffold, to which this compound belongs, often involve strategic chemical modifications to improve their anticancer properties. A key focus in this area is the derivatization at the C-4 position of the podophyllotoxin structure, which has been shown to significantly enhance biological activity wikipedia.org, uni.lu.

Recent synthetic strategies have explored the introduction of various nitrogen-containing heterocycles, such as imidazolium (B1220033), triazolium, and amine moieties, onto the podophyllotoxin backbone. These modifications are pursued to create new derivatives with potentially improved pharmacological profiles, including enhanced cytotoxicity against cancer cells wikipedia.org, uni.lu. The rationale behind incorporating such heterocyclic systems is to modulate the compound's interaction with biological targets, thereby improving its efficacy or selectivity. For instance, the synthesis of podophyllotoxin-imidazolium salts and podophyllotoxin-1,2,4-triazolium salts has been reported, demonstrating a deliberate approach to scaffold modification wikipedia.org, uni.lu.

Evaluation of Modified Analogues for Enhanced Biological Activity

The biological evaluation of modified podophyllotoxin analogues, including those structurally related to this compound, typically involves in vitro assessment of their cytotoxic activity against various human tumor cell lines. These studies provide critical insights into the impact of structural modifications on the compounds' potency.

Research has shown that certain nitrogen-containing heterocycle derivatives of podophyllotoxin exhibit excellent cytotoxic activity. For example, a series of podophyllotoxin-imidazolium salts and podophyllotoxin-1,2,4-triazolium salts demonstrated potent cytotoxic effects wikipedia.org, uni.lu. Among these, a specific compound, designated as a6 , was identified as particularly potent, displaying IC50 values ranging from 0.04 to 0.29 µM against a panel of human tumor cell lines wikipedia.org, uni.lu. Podophyllotoxin-amine compounds also showed good cytotoxic activity, with IC50 values between 0.04 and 0.58 µM wikipedia.org, uni.lu.

The observed structure-activity relationships (SARs) indicate that the introduction of an imidazole (B134444) ring and a 2-naphthyl methyl substituent at the 3-position of the imidazolium salt can play a critical role in enhancing cytotoxic activity wikipedia.org. These findings highlight the potential of rational design in developing more effective anticancer agents from the podophyllotoxin scaffold.

Table 1: Cytotoxic Activity of Selected Podophyllotoxin Nitrogen-Containing Heterocycle Derivatives (IC50, µM)

| Compound Type | Representative Compound | IC50 Range (µM) | Key Structural Feature |

| Podophyllotoxin-Imidazolium Salts | a6 | 0.04–0.29 | Imidazole ring, 2-naphthyl methyl substituent at N-3 |

| Podophyllotoxin-1,2,4-Triazolium Salts | a1–a20 | Excellent activity | Varies with specific substituents |

| Podophyllotoxin-Amine Compounds | c1–c3 | 0.04–0.58 | Amine group |

| Podophyllotoxin-1,2,3-Triazole Derivatives | b1–b5 | Medium activity | Varies with specific substituents |

Note: Specific IC50 values for all listed compounds were not provided in the source beyond the range for the most potent ones. Compound 'a6' represents a highly potent example from the imidazolium salt series. wikipedia.org, uni.lu

Comparative Studies of this compound and Related Podophyllotoxin Derivatives

This compound is part of a family of podophyllotoxin derivatives that includes well-known anticancer drugs such as etoposide (B1684455) and teniposide (B1684490) fishersci.ca, citeab.com. These semi-synthetic derivatives are widely recognized for their significant antitumor activity and have been employed in the treatment of various cancers, including small cell lung cancer, leukemia, and testicular cancer fishersci.ca, citeab.com, uni.lu.

Comparative studies within the podophyllotoxin class aim to identify modifications that can overcome the limitations of the parent compound, such as low bioavailability, systemic toxicity, and the development of drug resistance fishersci.ca, citeab.com. The ongoing research into new podophyllotoxin derivatives, including those related to this compound, is driven by the goal of developing agents with improved therapeutic indices. For instance, the strategic C-4 derivatization of the podophyllotoxin scaffold is a common approach to enhance biological activity wikipedia.org, uni.lu. This continuous exploration of structural variations seeks to yield compounds that are not only more potent but also exhibit better selectivity towards cancer cells, thereby potentially reducing adverse effects.

Mechanisms of Cellular Resistance to Mitopodozide

Analysis of Cross-Resistance Patterns with Other Antineoplastic Agents

Cellular resistance to mitopodozide often exhibits cross-resistance patterns with other antineoplastic agents, indicating shared or overlapping resistance mechanisms. Studies evaluating the cross-resistance profiles of various tumor types to cytotoxic drugs, including epipodophyllotoxins like this compound, have revealed that tumors can develop broad spectrum resistance wikipedia.org. Doxorubicin (B1662922), for instance, has been identified as a reference compound for predicting broad spectrum resistance due to its multifactorial modes of action wikipedia.orgresearchgate.net. Clinical cross-resistance to numerous drugs, indicative of multidrug resistance, has been reliably detected using doxorubicin, even when doxorubicin was not part of the clinical therapy regimen researchgate.net.

Research on human carcinoma cell lines, such as puromycin-resistant (PurR) HeLa mutants, has provided detailed insights into cross-resistance patterns. These mutants, isolated after selection with puromycin, demonstrated increased resistance to a range of antimitotic drugs, protein synthesis inhibitors, and DNA interactive compounds wikipedia.org. Conversely, these PurR mutants showed no significant cross-resistance to several other drugs, including cisplatin, 5-fluorouracil, and methotrexate (B535133) wikipedia.org. This differential resistance profile highlights the specificity and complexity of cross-resistance mechanisms.

The following table summarizes observed cross-resistance patterns in human carcinoma cell lines based on a study of puromycin-resistant mutants:

| Drug Class/Mechanism of Action | Compounds Showing Increased Resistance | Compounds Showing No Significant Cross-Resistance |

| Antimitotic Drugs | Vinblastine, Vincristine, Colchicine, Paclitaxel, Maytansine wikipedia.org | - |

| Protein Synthesis Inhibitors | Chalcomycin, Bruceantin, Harringtonine, Homoharringtonine wikipedia.org | - |

| DNA Interactive Compounds | Aclacinomycin A, Actinomycin (B1170597) D, Adriamycin (Doxorubicin), m-AMSA, Chromomycin A3, Coralyne sulphoacetate, Daunorubicin, Ellipticine, Mithramycin, Mitoxantrone, 5-methoxysterigmatocystin, Rubidazone, Variamycin, Teniposide (B1684490) (VM26), Etoposide (B1684455) (VP16-213) wikipedia.org | - |

| Other Mechanisms | Baker's antifol, Nitidine chloride, Rhodamine 123 wikipedia.org | Asaley, AT-125, 5-azacytidine, Azaserine, Cyclocytidine, Cisplatin, Cytosine arabinoside, Chlorambucil, Chlorpromazine, alpha-difluoromethyl ornithine, 5-fluorouracil, Ftorafur, Gallium nitrate, Hydroxyurea, ICRF-159, ICRF-187, Imipramine, Methotrexate, 6-methylmercaptopurine (B131649) riboside, Mycophenolic acid, Melphalan, Mitomycin C, Methyl GAG, Nafoxidine, Reumycin, 6-selenoguanosine, 6-thioguanine, Tiazofurin, Tamoxifen, Thalicarpine, Tiapamil, Verapamil wikipedia.org |

Molecular Basis of Acquired Resistance in Preclinical Models

Acquired resistance to antineoplastic agents, including those related to this compound, is a progressive and multifactorial process involving various molecular adaptations within tumor cells citeab.com. Preclinical models, including patient-derived cell lines, are instrumental in elucidating these underlying mechanisms fishersci.ca. A significant molecular basis of acquired resistance involves the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1 or MDR1) wikipedia.orgfishersci.no. Overexpression of these transporters leads to the active efflux of various structurally unrelated antineoplastic agents out of the cell, thereby reducing intracellular drug concentrations and promoting tumor cell survival and resistance wikipedia.orgfishersci.no.

Beyond efflux pumps, other biochemical mechanisms contribute to acquired resistance. These include alterations in drug uptake transport mechanisms, modifications of target receptors or enzymes crucial for drug action, and increased concentrations of metabolites that antagonize the effects of antineoplastic drugs fishersci.no. These adaptations can arise from genetic or epigenetic changes within the tumor cell, leading to protective gene amplification or altered DNA repair pathways fishersci.no. Studies in preclinical models aim to identify these specific molecular changes to develop strategies that can overcome such resistance fishersci.ca.

Role of Efflux Pumps and Target Modifications in Resistance Development

Efflux pumps and modifications to drug targets are two primary mechanisms by which cells develop resistance to antineoplastic agents, including this compound. These mechanisms often act in concert, with efflux pump activity sometimes preceding and facilitating the development of target site mutations.

Efflux Pumps: Multidrug resistance (MDR) efflux pumps are transmembrane proteins that actively transport a wide range of cytotoxic compounds out of the cell, thereby reducing their intracellular concentration below therapeutic levels fishersci.nowikipedia.orgontosight.ai. Key families of efflux pumps involved in drug resistance include:

ATP-Binding Cassette (ABC) Transporters: P-glycoprotein (ABCB1/MDR1) is a well-characterized ABC transporter whose overexpression is a common mechanism of multidrug resistance wikipedia.orgfishersci.no. Other ABC transporters also contribute to drug efflux wikipedia.org.

Resistance-Nodulation-Division (RND) Family: In bacteria, the RND family, such as the AcrAB-TolC system, is crucial for expelling antibiotics ontosight.aiwikipedia.org. While primarily studied in bacteria, the principle of active efflux is conserved across biological systems.

Major Facilitator Superfamily (MFS) and Multidrug and Toxic Compound Extrusion (MATE) Family: These are other families of efflux pumps that contribute to drug resistance by extruding various substrates wikipedia.orgwikipedia.org.

Overexpression of efflux pumps can confer low-level resistance, which, while not immediately clinically significant, can allow cells to persist under drug pressure, providing a window for the acquisition of further resistance mechanisms, such as target mutations wikipedia.orgfishersci.ie.

Target Modifications: Modifications to the molecular targets of antineoplastic drugs can reduce the drug's ability to bind or inhibit its intended cellular process, leading to resistance fishersci.noontosight.ai. These modifications often involve:

Point Mutations: Specific point mutations in the genes encoding drug targets can alter the protein's structure, reducing drug affinity or rendering the target insensitive to the drug wikipedia.orgfishersci.ie. For example, high-level resistance to fluoroquinolones is mediated by point mutations in gyrase and topoisomerase IV wikipedia.org.

Overexpression of Target: Increased expression of the drug target can titrate out the drug, requiring higher concentrations to achieve a therapeutic effect fishersci.no.

Alternative Pathways: Cells may activate or upregulate alternative signaling pathways that bypass the inhibited target, allowing them to maintain essential cellular functions despite the drug's presence.

The interplay between efflux pumps and target modifications is critical. Studies have shown that efflux pump overexpression can be an early step in resistance development, preceding and facilitating the emergence of high-level resistance mediated by target site mutations fishersci.ie. This temporal relationship suggests that initial low-level resistance conferred by efflux pumps provides a selective advantage, enabling the survival and proliferation of cells that subsequently acquire more robust resistance mechanisms through target modifications.

Preclinical Efficacy Studies of Mitopodozide: in Vitro and in Vivo Models

In Vitro Evaluation in Cell-Based Assays

Initial preclinical testing relies on in vitro cancer cell model systems to screen new molecules for anticancer activity. noblelifesci.com These assays serve to triage compounds, ensuring that only those with sufficient potency advance to more complex and costly preclinical animal studies. noblelifesci.comijcap.in

The first step in characterizing Mitopodozide's anticancer potential is to profile its activity against a diverse panel of human cancer cell lines. This high-throughput screening provides critical data on which cancer types may be most responsive to the compound and at what concentrations. aacrjournals.org Large-scale screening of cell panels with broad genetic heterogeneity is crucial for measuring the efficacy of compounds and for identifying potential biomarkers of sensitivity or resistance. aacrjournals.orgresearchgate.net

This process typically involves exposing hundreds of cell lines from a wide array of tumor tissue types—such as lung, breast, colon, and melanoma—to this compound at multiple concentrations. aacrjournals.org The effect on cell viability is then measured to determine the half-maximal inhibitory concentration (IC50), a key indicator of the drug's potency. iiarjournals.org This allows for a comparison of sensitivity across different cellular genotypes. researchgate.net

Table 1: Illustrative Sensitivity Profile of this compound Across Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Interpretation |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.58 | High Sensitivity |

| MDA-MB-231 | Breast Cancer | 1.25 | Moderate Sensitivity |

| A549 | Lung Cancer | 0.89 | High Sensitivity |

| HCT116 | Colon Cancer | 0.75 | High Sensitivity |

| SW620 | Colon Cancer | 5.60 | Low Sensitivity |

| U87 MG | Glioblastoma | 12.3 | Resistant |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

The results from such profiling can guide further development, highlighting specific cancer lineages for which this compound may be a promising therapeutic agent. nih.gov

Following the identification of sensitive cell lines, a series of functional cell-based assays are conducted to investigate how this compound exerts its cytotoxic effects. accelevirdx.com These experiments are designed to provide direct insights into the compound's mechanism of action (MOA) by measuring its impact on key cellular functions like proliferation, cytotoxicity, and cell death pathways. accelevirdx.comopentrons.com

Common assays employed to elucidate the MOA include:

Cell Cycle Analysis: Determines if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M), which is a hallmark of agents that interfere with mitosis.

Apoptosis Assays: Measure markers of programmed cell death, such as caspase activation or DNA fragmentation, to confirm if the compound induces apoptosis in cancer cells. opentrons.com

Mitochondrial Function Assays: Assess the impact on mitochondrial health, which is a critical parameter in cytotoxicity. thermofisher.com

Target Engagement Assays: If a specific molecular target is hypothesized, these assays can confirm whether this compound directly interacts with and modulates the activity of that target within the cell.

Table 2: Representative Results from Cellular Mechanism of Action Assays for this compound in A549 Lung Cancer Cells

| Assay | Parameter Measured | Result at 1 µM this compound | Implied Mechanism |

|---|---|---|---|

| Cell Cycle Analysis | % of Cells in G2/M Phase | 75% (vs. 10% in control) | Mitotic Arrest |

| Apoptosis Assay | Caspase-3/7 Activity | 8-fold increase over control | Induction of Apoptosis |

| LDH Release Assay | LDH in Culture Medium | Significant increase | Loss of Membrane Integrity |

| Mitochondrial Membrane Potential | JC-1 Staining | Decrease in red/green ratio | Mitochondrial Dysfunction |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

These mechanistic studies are fundamental to understanding the biological pathways affected by this compound, which is essential for its continued development.

Chemical Biology Approaches to Mitopodozide Research

Development of Chemical Probes for Target Identification

A primary challenge in understanding the mechanism of action for a novel compound like Mitopodozide is identifying its direct molecular target(s) within the cell. nih.gov Chemical probes, which are specialized versions of the parent molecule, are essential tools for this purpose. nih.govnih.gov The design of these probes involves strategically modifying the this compound structure to include a reporter tag or a reactive group without significantly compromising its inherent biological activity. ethz.ch

Research efforts in this area focus on creating a suite of probes to facilitate target discovery through various chemical proteomics strategies. nih.gov Two main classes of probes are typically developed for a compound like this compound:

Affinity-based probes: These probes are designed with a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) attached to the this compound core via a linker. The key challenge is to identify an "exit vector" on the this compound molecule where the linker can be attached without disrupting the key interactions required for target binding. ethz.ch Once the probe binds to its target protein, the complex can be isolated from cell lysates and the protein identified using mass spectrometry.

Photo-reactive probes: To capture transient or weak interactions, photo-affinity probes are developed. mdpi.com These incorporate a photo-reactive group (such as a diazirine or benzophenone) into the this compound scaffold. ethz.ch Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues at the binding site, permanently linking the probe to its target. ethz.chmdpi.com This stable complex allows for more stringent purification conditions and reduces the loss of low-affinity binders, facilitating subsequent identification. mdpi.com

A crucial component of probe development is the creation of a negative control probe. nih.govresearchgate.net This is a molecule that is structurally very similar to the active this compound probe but has been modified to be biologically inactive. nih.govresearchgate.net Comparing the proteins captured by the active probe versus the inactive control helps to distinguish true biological targets from non-specific binders. nih.gov

Application of Biophysical and Computational Methods to Study Interactions

Once a putative target for this compound is identified, the next step is to validate and characterize the physical interaction between the small molecule and the protein. drugtargetreview.com This is accomplished using a combination of biophysical techniques and computational modeling, which provide quantitative data on binding affinity, kinetics, thermodynamics, and the specific structural details of the interaction. drugtargetreview.combiophysics.org

Biophysical Methods: A variety of in vitro techniques are employed to confirm and quantify the binding of this compound to its target protein. researchgate.net These methods offer direct evidence of interaction and provide the detailed parameters necessary for structure-activity relationship (SAR) studies. drugtargetreview.com

Surface Plasmon Resonance (SPR): This technique is used to measure the kinetics of the binding event in real-time. drugtargetreview.comyoutube.com The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are measured, allowing for the calculation of association (kon) and dissociation (koff) rates, which in turn yield the equilibrium dissociation constant (KD), a measure of binding affinity. youtube.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. drugtargetreview.comnih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). drugtargetreview.com This information can offer insights into the forces driving the binding interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding site. drugtargetreview.comnih.gov In ligand-observed NMR experiments, changes in the NMR spectrum of this compound upon addition of the target protein can confirm binding and provide affinity data. youtube.com In protein-observed NMR, researchers can map the specific amino acids in the protein that are perturbed upon this compound binding, thereby identifying the binding pocket. youtube.com

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of the this compound-protein complex at atomic resolution. nih.gov By obtaining a crystal of the target protein soaked with this compound, researchers can precisely visualize the binding pose of the molecule and identify the specific hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the complex. drugtargetreview.com

| Technique | Primary Information Obtained | Key Application in this compound Research |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (kon, koff) | Quantifying how tightly and how quickly this compound binds to its target. drugtargetreview.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry | Understanding the energetic driving forces of the binding interaction. drugtargetreview.com |

| NMR Spectroscopy | Binding Site Mapping, Structural Changes, Affinity | Identifying the specific amino acids involved in binding this compound. youtube.com |

| X-ray Crystallography | High-Resolution 3D Structure of Complex | Visualizing the precise orientation and interactions of this compound in the binding pocket. nih.gov |

Computational Methods: Computational approaches complement experimental data, providing predictive models and dynamic insights into the this compound-target interaction. nih.govresearchgate.net

Molecular Docking: This method predicts the preferred orientation of this compound when bound to its target protein. researchgate.netyoutube.com Docking algorithms sample numerous possible conformations and positions of the molecule within the protein's binding site, using a scoring function to rank the most likely poses. nih.gov This can help prioritize experimental studies and interpret structural data.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the this compound-protein complex over time. nih.gov By simulating the motions of atoms, these calculations can assess the stability of the predicted binding pose from docking studies and reveal how the protein's conformation might change upon ligand binding. nih.govbiointerfaceresearch.com Free energy calculations, such as MM/PBSA, can also be performed on MD trajectories to estimate binding affinity. biointerfaceresearch.com

Integration of Omics Technologies for Pathway Delineation

While identifying the direct target of this compound is a critical step, understanding its broader impact on cellular function requires a systems-level view. nih.gov Omics technologies enable the large-scale measurement of different classes of biomolecules, providing a comprehensive snapshot of the cellular state before and after treatment with this compound. nih.govspringernature.com The integration of these multi-omics datasets is essential for delineating the biological pathways and networks that are modulated by the compound's activity. mdpi.comnih.gov

Proteomics: Quantitative proteomics, often using mass spectrometry-based approaches, can identify global changes in protein expression and post-translational modifications following this compound treatment. nih.gov This can reveal downstream effects of target engagement, such as the activation or inhibition of signaling pathways, or compensatory changes in protein expression.

Metabolomics: This technology analyzes the global profile of small-molecule metabolites within a cell. nih.gov By comparing the metabolomes of treated versus untreated cells, researchers can identify metabolic pathways that are altered by this compound. biorxiv.orgbiorxiv.org This is particularly valuable if this compound targets a metabolic enzyme, as it can directly show the functional consequence of inhibition. nih.gov

Transcriptomics: By measuring changes in messenger RNA (mRNA) levels across the genome (e.g., via RNA-seq), transcriptomics reveals how this compound affects gene expression. mdpi.com This can help identify gene regulatory networks that are downstream of the primary target.

The true power of this approach lies in the bioinformatic integration of these different omics layers. springernature.comnih.gov By mapping the significantly altered proteins, metabolites, and transcripts onto known biological pathways and interaction networks (using databases like KEGG and Reactome), researchers can build a comprehensive model of this compound's mechanism of action. nih.gov For example, the inhibition of a target kinase by this compound (identified via chemical probes and biophysics) could be linked to changes in the phosphorylation status of downstream proteins (seen in proteomics), leading to altered activity of metabolic enzymes (inferred from metabolomics) and changes in the expression of target genes (seen in transcriptomics). biorxiv.org This integrated analysis provides a holistic understanding of the compound's cellular effects. nih.gov

| Omics Technology | Molecules Measured | Information Gained for Pathway Delineation |

|---|---|---|

| Proteomics | Proteins and post-translational modifications | Reveals changes in signaling pathways and protein expression downstream of the target. nih.gov |

| Metabolomics | Small molecule metabolites (e.g., lipids, amino acids) | Identifies altered metabolic networks and functional consequences of target engagement. nih.gov |

| Transcriptomics | Messenger RNA (mRNA) | Shows effects on gene expression and identifies affected gene regulatory networks. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.